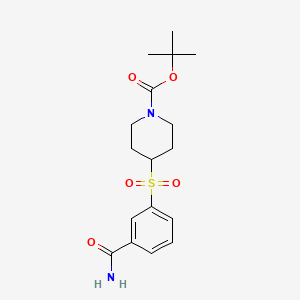
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a benzenesulfonyl group, and a carbamoyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of 4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves multiple steps, including the formation of the piperidine ring, the introduction of the benzenesulfonyl group, and the addition of the carbamoyl group. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the piperidine ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base.
Addition of the Carbamoyl Group: The carbamoyl group is added through a carbamoylation reaction, where an isocyanate reacts with the benzenesulfonyl-piperidine intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the benzenesulfonyl group is oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butyl ester group is replaced by other functional groups, such as hydroxyl or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alcohols or amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, as the benzenesulfonyl group can interact with specific amino acid residues in proteins.
Medicine: The compound has potential therapeutic applications, including the development of drugs for the treatment of various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, inhibiting their activity or altering their function. The carbamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but contains an azetidine ring instead of a piperidine ring.
3-(3-Carbamoyl-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound contains a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
887591-35-7 |
|---|---|
Molecular Formula |
C17H24N2O5S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-carbamoylphenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(21)19-9-7-13(8-10-19)25(22,23)14-6-4-5-12(11-14)15(18)20/h4-6,11,13H,7-10H2,1-3H3,(H2,18,20) |
InChI Key |
BWSUUAQOIIUVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


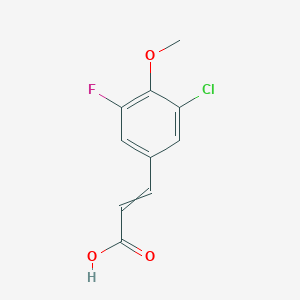
![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
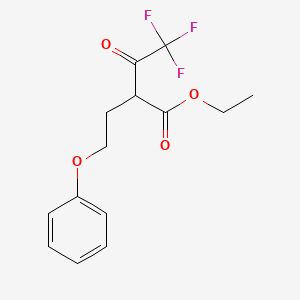
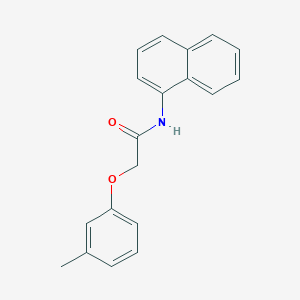
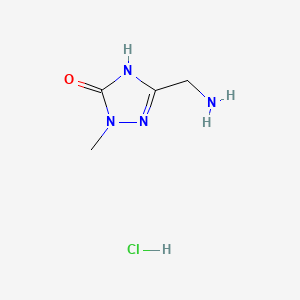
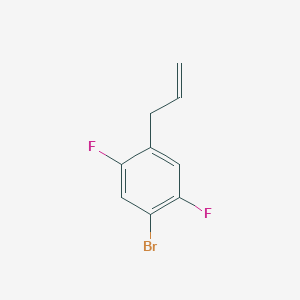
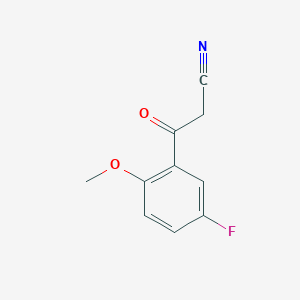
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)

![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
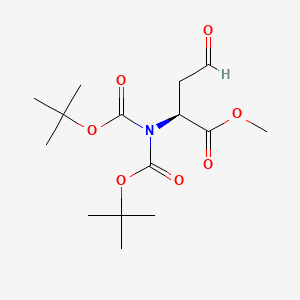

![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
